Bizine

Vue d'ensemble

Description

Bizine is a synthetic compound that has been developed as an alternative to traditional pharmaceuticals. It is a unique combination of natural and synthetic components that have been designed to provide a safe and effective treatment for a variety of medical conditions. Bizine is a novel compound that has been developed to provide a wide range of therapeutic benefits, including the potential to reduce inflammation and promote wound healing. Bizine has been studied extensively in the laboratory and is now being evaluated for its potential therapeutic uses in humans.

Applications De Recherche Scientifique

Inhibition of Histone Demethylase LSD1

- Bizine, a novel phenelzine analogue, has been found to be a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme. This inhibition is significant in cancer cells, modulating bulk histone methylation, and affecting gene silencing. Furthermore, bizine demonstrated potential in reducing cancer cell proliferation and showed promising applications in neurodegenerative disease treatment due to its protective effects on neurons exposed to oxidative stress (Prusevich et al., 2014).

Effects on Cancer Cell Lines

- Studies on novel inert Ru(II) complexes have shown that certain compounds, including bizine derivatives, possess IC50 values comparable to cisplatin on cancer cell lines. These studies indicate that bizine analogues can target mitochondria, leading to apoptosis without involving nuclear DNA related actions, which opens up potential applications in cancer therapy (Pierroz et al., 2012).

Potential Application in Acaricide Resistance

- Research into bifenazate, a hydrazine carbazate acaricide, and its mode of action has suggested that compounds like bizine could have a significant role in developing resistance strategies in agricultural pests, such as Tetranychus urticae. This could lead to new methods for pest control in agriculture (Van Leeuwen et al., 2006).

Monoamine Oxidase Inhibition

- In a study on N-Benzyl-N′-isopropylhydrazine (BIH), a compound structurally similar to bizine, it was shown that this class of compounds can inhibit monoamine oxidase (MAO) in vivo. This suggests potential applications in treating conditions related to MAO, such as depression (Weikel & Salmon, 1962).

Gastric Mucosal Protection

- Bizine derivatives have been studied for their protective effects against ethanol-induced gastric mucosal injury in rats. These findings indicate the potential for bizine derivatives in treating gastric ulcers and related gastrointestinal disorders (Mughrabi et al., 2010).

Driving Performance and Safety

- Studies on bilastine, a second-generation H1 antagonist, suggest that bizine analogues do not impair driving performance, indicating their safety in activities requiring alertness. This has implications for their use in allergy treatment without compromising safety (Conen et al., 2011).

Anticancer Activity of Ruthenium(II) Complexes

- Research on Ruthenium(II) complexes, which include bizine analogues, has shown promising anticancer activities. These studies highlight their potential as alternatives to current cancer treatments, offering new avenues for drug development (Pierroz et al., 2012).

Orientations Futures

Propriétés

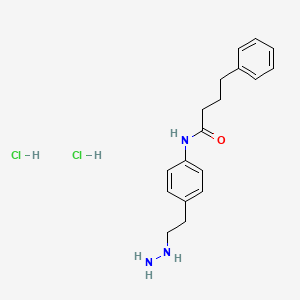

IUPAC Name |

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAMIWJQSFQIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride | |

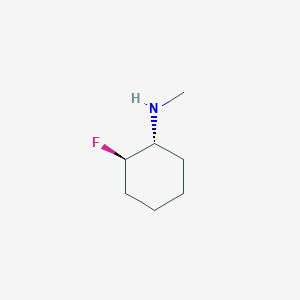

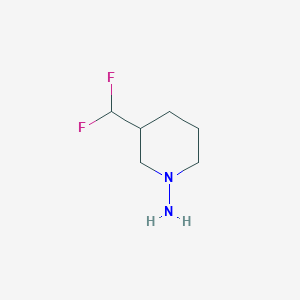

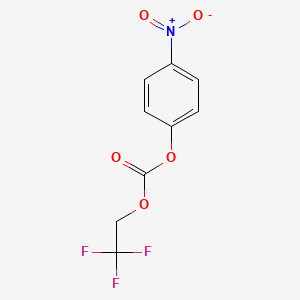

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)

![methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate](/img/structure/B1473771.png)

![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1473772.png)

![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)

![3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester](/img/structure/B1473774.png)